Methyl 4,5-dimethyl-2-{[(2-nitrophenoxy)acetyl]amino}thiophene-3-carboxylate
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Overview
Description
Methyl 4,5-dimethyl-2-[2-(2-nitrophenoxy)acetamido]thiophene-3-carboxylate is a complex organic compound that belongs to the thiophene family. Thiophenes are sulfur-containing heterocycles known for their diverse chemical properties and applications in various fields, including pharmaceuticals, materials science, and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,5-dimethyl-2-[2-(2-nitrophenoxy)acetamido]thiophene-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Nitration: Introduction of the nitro group into the phenoxy ring.
Acylation: Formation of the acetamido group through acylation reactions.
Cyclization: Formation of the thiophene ring through cyclization reactions.
Esterification: Introduction of the ester group to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dimethyl-2-[2-(2-nitrophenoxy)acetamido]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic or electrophilic reagents depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could lead to the formation of carboxylic acids or other oxidized products.
Scientific Research Applications
Methyl 4,5-dimethyl-2-[2-(2-nitrophenoxy)acetamido]thiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of methyl 4,5-dimethyl-2-[2-(2-nitrophenoxy)acetamido]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiophene ring may also play a role in its binding affinity to certain enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4,5-dimethyl-2-(2-(pyrimidin-2-ylthio)acetamido)thiophene-3-carboxylate
- Methyl 4,5-dimethyl-2-[2-(4-nitrophenoxy)acetamido]thiophene-3-carboxylate
Uniqueness
Methyl 4,5-dimethyl-2-[2-(2-nitrophenoxy)acetamido]thiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both nitro and acetamido groups, along with the thiophene ring, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C16H16N2O6S |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
methyl 4,5-dimethyl-2-[[2-(2-nitrophenoxy)acetyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C16H16N2O6S/c1-9-10(2)25-15(14(9)16(20)23-3)17-13(19)8-24-12-7-5-4-6-11(12)18(21)22/h4-7H,8H2,1-3H3,(H,17,19) |
InChI Key |
RJGHCMCIQJAMTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)COC2=CC=CC=C2[N+](=O)[O-])C |
Origin of Product |
United States |
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